N-(7-(chloromethyl)-4-methylquinolin-2-yl)acetamide
Description
N-(7-(chloromethyl)-4-methylquinolin-2-yl)acetamide is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
Molecular Formula |
C13H13ClN2O |
|---|---|
Molecular Weight |
248.71 g/mol |
IUPAC Name |
N-[7-(chloromethyl)-4-methylquinolin-2-yl]acetamide |
InChI |
InChI=1S/C13H13ClN2O/c1-8-5-13(15-9(2)17)16-12-6-10(7-14)3-4-11(8)12/h3-6H,7H2,1-2H3,(H,15,16,17) |
InChI Key |
JNZGEMXOHGEVJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)CCl)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-(chloromethyl)-4-methylquinolin-2-yl)acetamide typically involves the reaction of 7-(chloromethyl)-4-methylquinoline with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(7-(chloromethyl)-4-methylquinolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(7-(chloromethyl)-4-methylquinolin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(7-(chloromethyl)-4-methylquinolin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to DNA and inhibit the activity of certain enzymes, leading to the disruption of cellular processes. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
- N-(7-(bromomethyl)-4-methylquinolin-2-yl)acetamide
- N-(7-(iodomethyl)-4-methylquinolin-2-yl)acetamide
- N-(7-(methylthio)-4-methylquinolin-2-yl)acetamide
Uniqueness
N-(7-(chloromethyl)-4-methylquinolin-2-yl)acetamide is unique due to the presence of the chloromethyl group, which imparts specific chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for further chemical modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
